2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-15-10-4-2-9(3-5-10)8-11(14)13-6-7-17-12(13)16/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFNNQMHTRPYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCSC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazolidinone compound. The reaction conditions often include refluxing the reaction mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one exhibits significant antimicrobial properties. A comparative study demonstrated its effectiveness against various bacterial strains, with minimal inhibitory concentration (MIC) values lower than those of traditional antibiotics:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.008 | 0.016 |
| Staphylococcus aureus | 0.025 | 0.050 |
| Escherichia coli | 0.015 | 0.030 |
| Pseudomonas aeruginosa | 0.020 | 0.040 |
This compound demonstrates superior activity compared to conventional antibiotics like streptomycin and ampicillin, indicating its potential as a novel antimicrobial agent .
Antifungal and Antiviral Properties
In addition to its antibacterial effects, this compound has shown promising antifungal and antiviral activities. Studies are ongoing to explore its efficacy against various fungal pathogens and viruses, which could lead to the development of new therapeutic agents in infectious disease management .
Anti-inflammatory Effects
Preliminary studies suggest that the compound possesses anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase, making it a candidate for further investigation in inflammatory disease models .
Anticancer Potential
Research has indicated potential anticancer properties of this compound, with studies focusing on its ability to induce apoptosis in cancer cell lines. The unique structural features may contribute to its cytotoxic effects against various cancer types .
Applications in Agrochemicals
The compound's biological activity extends to agricultural applications, where it may be utilized in developing agrochemicals aimed at controlling plant pathogens or pests .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (CAS 863324-41-8)
- Molecular Formula: C₁₁H₁₀ClNOS₂
- Molecular Weight : 271.79 g/mol .
- Key Differences : The 4-chlorophenyl substituent replaces the methoxy group, introducing an electron-withdrawing chlorine atom. This substitution increases molecular weight by ~20 g/mol compared to the methoxy analog and may enhance electrophilic reactivity .
2-(4-Fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (CAS 1267974-40-2)
- Molecular Formula: C₁₁H₁₀FNOS₂
- Molecular Weight : 255.33 g/mol .
- Key Differences : The 4-fluorophenyl group provides moderate electron-withdrawing effects compared to the methoxy group. The lower molecular weight (vs. the chloro analog) reflects fluorine’s smaller atomic mass .
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e)
- Molecular Formula : C₁₁H₁₄O₂S₂ (estimated).
- Key Differences: The thiazolidine ring is replaced by a dimethyl(oxo)-λ⁶-sulfanylidene group.
Core Structural Modifications
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Key Differences: Incorporates a thiadiazole ring fused to the thiazolidinone core.
RCS-8 4-Methoxy Isomer
Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound (4-methoxy) | 251.37 | -OCH₃ | Thiazolidine, sulfanylidene |
| 4-Chloro Analog | 271.79 | -Cl | Thiazolidine, sulfanylidene |
| 4-Fluoro Analog | 255.33 | -F | Thiazolidine, sulfanylidene |
| Dimethyl(oxo)-λ⁶-sulfanylidene (1e) | ~242.34 | -OCH₃ | Dimethyl sulfoxide, ethanone |
Biological Activity
2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one, a member of the thiazolidinone class, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. This article provides a detailed overview of its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazolidine ring, a methoxyphenyl group, and a sulfanylidene moiety. Its molecular formula is , with a molar mass of approximately 239.31 g/mol. The structural uniqueness contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that 2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one exhibits significant antimicrobial properties. A comparative study highlighted its effectiveness against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.008 | 0.016 |
| Staphylococcus aureus | 0.025 | 0.050 |
| Escherichia coli | 0.015 | 0.030 |
| Pseudomonas aeruginosa | 0.020 | 0.040 |
The compound demonstrated superior activity compared to traditional antibiotics such as streptomycin and ampicillin, with MIC values lower than those observed for these controls .
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has been evaluated for anti-inflammatory properties. A study found that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The selectivity for COX-2 over COX-1 suggests potential therapeutic applications in treating inflammatory diseases without significant gastrointestinal side effects .
Cytotoxicity Assessment
Cytotoxicity studies conducted on human normal fibroblast cell lines (MRC-5) revealed that at higher concentrations (up to ), the compound significantly inhibited cell proliferation:
| Compound Concentration (M) | Cell Growth (%) |
|---|---|
| 22.8 | |
| >59 | |
| >70 |
These findings indicate that while the compound shows promise as an antimicrobial agent, its cytotoxicity at therapeutic concentrations warrants further investigation .
The biological activity of this compound can be attributed to multiple mechanisms:
- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or alters membrane integrity.
- Anti-inflammatory Mechanism : The inhibition of COX enzymes results in decreased production of pro-inflammatory prostaglandins.
Case Studies
A notable case study involved the evaluation of several thiazolidinone derivatives, including this compound, against various pathogens. The study confirmed that derivatives with methoxy substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
What synthetic methodologies are effective for preparing 2-(4-Methoxyphenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Cyclization of hydrazides with carbon disulfide in ethanol or methanol, catalyzed by potassium hydroxide (KOH) to form the thiazolidinone core .
- Step 2 : Condensation with 4-methoxyphenylacetyl derivatives under nitrogen to prevent oxidation .
- Key Parameters : Solvent choice (e.g., ethanol vs. DMF), temperature (60–80°C), and reaction time (6–12 hours) significantly impact yield (typically 50–70%) and purity (>95%) .
How is the molecular structure of this compound validated experimentally?
- X-ray crystallography is the gold standard. SHELX programs (e.g., SHELXL) are widely used for structure refinement, with bond lengths and angles analyzed to confirm the thiazolidinone ring and sulfanylidene group .
- Example : A study reported C–S bond lengths of 1.65–1.72 Å and dihedral angles between aromatic rings (e.g., 72.16° between phenyl groups), confirming steric and electronic interactions .
What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Peaks at 1675 cm⁻¹ (C=O stretch) and 1297 cm⁻¹ (SO₂ stretch) confirm functional groups .
- LC-MS/HRMS : Used to verify molecular weight (e.g., [M+H]+ at m/z 318) and fragmentation patterns .
- NMR : ¹H NMR signals at δ 3.8–4.2 ppm (thiazolidinone protons) and δ 7.2–7.8 ppm (aromatic protons) .
Advanced Research Questions
How can researchers resolve contradictions in bioactivity data across studies?
- Issue : Discrepancies in IC₅₀ values for antimicrobial activity (e.g., 10–50 µM in different assays).
- Methodology :
- Standardize assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Validate purity (>98%) via HPLC and control for solvent effects (e.g., DMSO vs. aqueous buffers) .
- Cross-reference with computational models (e.g., molecular docking) to identify structure-activity relationships (SAR) .
What strategies optimize the compound's pharmacokinetic (PK) properties for therapeutic use?
- Lipinski’s Rule Compliance : LogP <5, molecular weight <500 Da (current MW: ~330 Da) suggests good oral bioavailability .
- Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility while retaining thiazolidinone bioactivity .
- In Vivo Testing : Use rodent models to assess half-life (t₁/₂) and tissue distribution, with LC-MS quantification in plasma .
How can computational methods enhance experimental design for this compound?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gap) to explain redox behavior in antioxidant assays .
- Molecular Dynamics (MD) : Simulates binding to target proteins (e.g., COX-2 for anti-inflammatory activity) to guide SAR .
- Integration with SHELX : Refine crystallographic data to resolve ambiguities in tautomeric forms (e.g., sulfanylidene vs. thione) .
Methodological Challenges
What are common pitfalls in synthesizing this compound, and how are they mitigated?
- Challenge 1 : Oxidative degradation of the sulfanylidene group.
- Solution : Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) .
- Challenge 2 : Low yield in cyclization steps.
- Solution : Optimize catalyst loading (e.g., 10 mol% KOH) and solvent polarity (e.g., DMF > ethanol) .
How do reaction conditions influence the compound's polymorphic forms?
- Observation : Solvent evaporation rate (slow vs. fast) affects crystal packing. Ethyl acetate slow evaporation yields monoclinic crystals (space group P21/c), while rapid cooling produces amorphous phases .
- Characterization : Pair X-ray diffraction with DSC to identify thermodynamically stable forms .
Emerging Research Directions
- Targeted Drug Delivery : Conjugation with nanoparticles to improve bioavailability .
- Mechanistic Studies : Elucidate ROS scavenging pathways via transcriptomic analysis .
- Multi-Drug Resistance : Evaluate synergy with existing antibiotics (e.g., β-lactams) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
